

Physicochemical Properties of 1-(Pyridin-2-yl)propan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-(Pyridin-2-yl)propan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)propan-2-ol is a pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its physicochemical properties is fundamental for its development and application. This technical guide provides a summary of the known properties of **1-(Pyridin-2-yl)propan-2-ol**, detailed experimental protocols for the determination of key physicochemical parameters, and a general synthesis pathway. Due to the limited availability of experimental data for this specific compound, this guide focuses on the methodologies required to obtain these crucial characteristics.

Core Physicochemical Properties

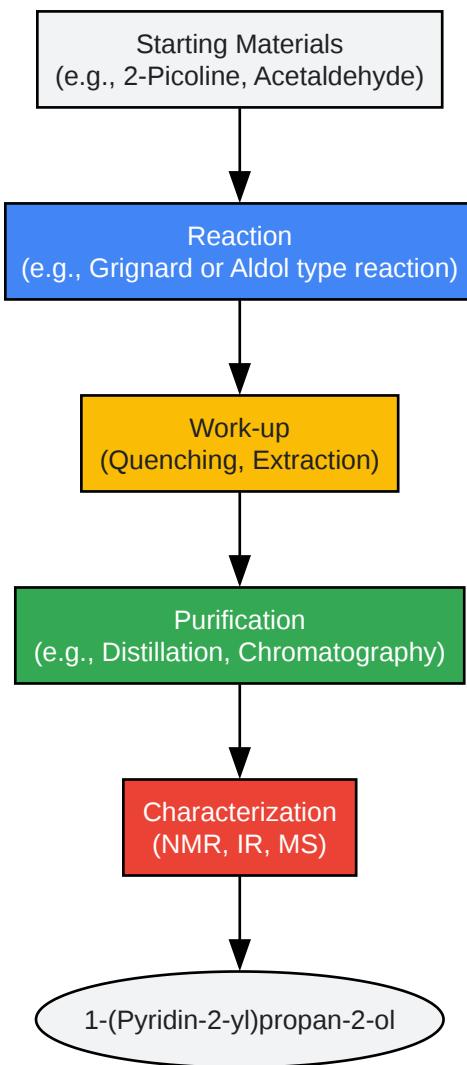
The empirical data for **1-(Pyridin-2-yl)propan-2-ol** is not extensively reported in the literature. The following table summarizes the available and calculated information for this compound.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molecular Weight	137.181 g/mol	[1]
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
pKa	Not available	
logP	Not available	
Aqueous Solubility	Not available	

Synthesis Pathway

A general synthesis for 1-pyridin-2-yl-propan-2-ol has been referenced in Organic Syntheses. The logical workflow for such a synthesis is outlined below.

General Synthesis Workflow for 1-(Pyridin-2-yl)propan-2-ol

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A general synthesis workflow diagram.

Experimental Protocols for Physicochemical Property Determination

Given the absence of reported experimental values for several key physicochemical properties of **1-(Pyridin-2-yl)propan-2-ol**, this section provides detailed methodologies for their

determination.

Determination of Octanol-Water Partition Coefficient (logP)

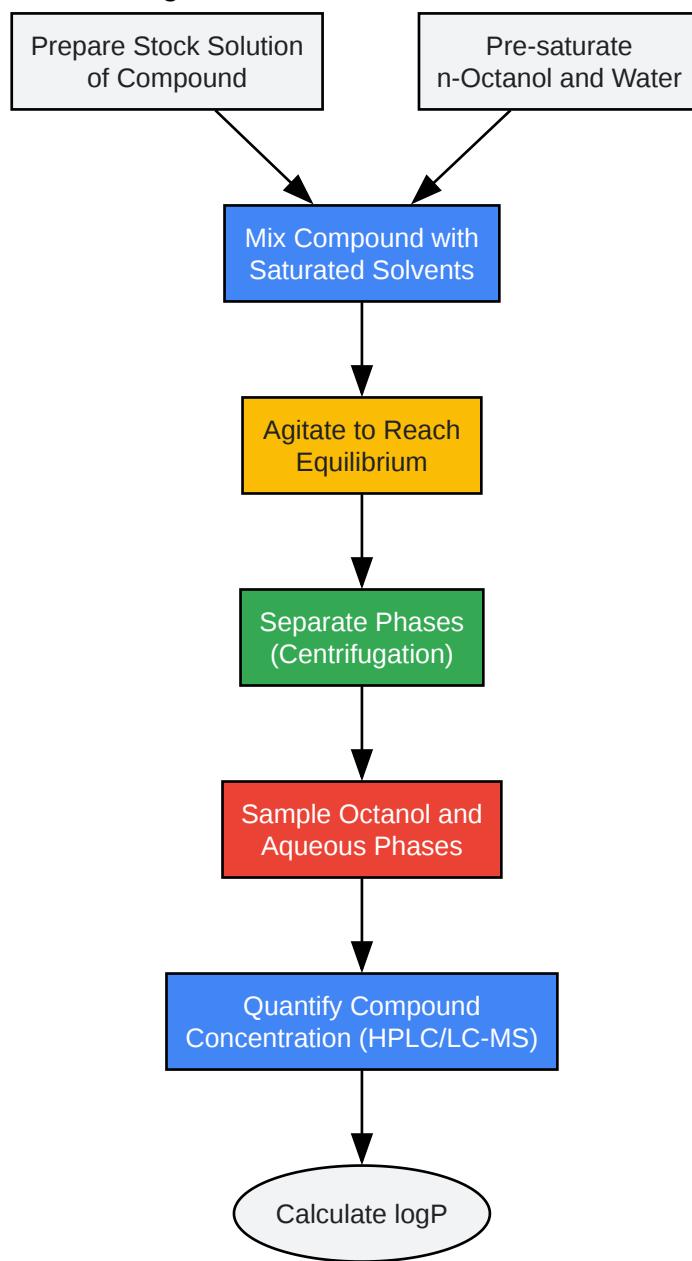
The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, indicating the lipophilicity of a compound. The shake-flask method is a widely accepted standard for its determination.

Methodology: Shake-Flask Method

- Preparation of Solutions: Prepare a stock solution of **1-(Pyridin-2-yl)propan-2-ol** in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
- Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously for at least 24 hours, followed by separation of the two phases.
- Partitioning:
 - Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases (e.g., 10 µL of stock in 990 µL of buffer and 1000 µL of octanol).
 - Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).
- Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
- Quantification:
 - Carefully withdraw a sample from each phase.
 - Determine the concentration of **1-(Pyridin-2-yl)propan-2-ol** in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Calculation: The logP is calculated using the following formula: $\log P = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$

Workflow for logP Determination via Shake-Flask Method



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Workflow for logP determination.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and distribution. Potentiometric titration is a common method for pKa determination.

Methodology: Potentiometric Titration

- Sample Preparation: Prepare a solution of **1-(Pyridin-2-yl)propan-2-ol** of known concentration in deionized water. The ionic strength of the solution should be kept constant using an inert salt like KCl.[\[2\]](#)
- Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel (e.g., 25°C) and use a magnetic stirrer for continuous mixing.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology: Equilibrium Shake-Flask Method

- Sample Preparation: Add an excess amount of solid **1-(Pyridin-2-yl)propan-2-ol** to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.

- **Equilibration:** Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- **Sample Processing:** After equilibration, separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.
- **Quantification:** Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve should be prepared.
- **Data Reporting:** The solubility is reported as the concentration of the compound in the saturated solution at a specific pH and temperature.

Biological Activity

Currently, there is a lack of specific data in the public domain regarding the biological activities of **1-(Pyridin-2-yl)propan-2-ol**. However, the pyridine moiety is a common scaffold in many biologically active compounds, suggesting that this molecule could be a valuable starting point for medicinal chemistry programs.^[3] Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. Further research is required to elucidate the specific biological profile of **1-(Pyridin-2-yl)propan-2-ol**.

Conclusion

This technical guide has summarized the currently available physicochemical information for **1-(Pyridin-2-yl)propan-2-ol** and provided detailed experimental protocols for the determination of its key properties. While there is a clear need for further experimental characterization of this compound, the methodologies outlined herein provide a robust framework for researchers to generate the necessary data for its potential development in pharmaceutical and other scientific fields. The provided workflows for synthesis and property determination are intended to guide future research efforts.

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